molecular formula C6H4N4 B8803918 1-amino-1H-pyrrole-2,4-dicarbonitrile

1-amino-1H-pyrrole-2,4-dicarbonitrile

Cat. No. B8803918
M. Wt: 132.12 g/mol
InChI Key: HCTDXVSHBDGJQH-UHFFFAOYSA-N
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Patent
US08431695B2

Procedure details

1-Amino-1H-pyrrole-2,4-dicarbonitrile (3.00 g, 22.71 mmol), formamidine acetate (22.71 g, 272.47 mmol) and K2CO3 (43.93 g, 317.88 mmol) were diluted in EtOH (105 mL). The mixture was heated at 80° C. for 2 h and then cooled to rt. EtOAc (200 mL) was added and the organic layer was washed with water (100 mL), dried over MgSO4 and then concentrated to dryness. The crude material was purified by ISCO® chromatography to afford the desired product (2.58 g, 71%). 1H NMR (400 MHz, DMF-d6) δ 7.91 (s, 1H), 7.64 (s, 1H), 7.61 (s, 1H), 7.21 (s, 2H); LC-MS m/z[M+H]+ 159.9, RT 1.21 min.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
22.71 g
Type
reactant
Reaction Step One
Name
Quantity
43.93 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH:6]=[C:5]([C:7]#[N:8])[CH:4]=[C:3]1[C:9]#[N:10].C(O)(=O)C.[CH:15](N)=[NH:16].C([O-])([O-])=O.[K+].[K+].CCOC(C)=O>CCO>[NH2:10][C:9]1[C:3]2=[CH:4][C:5]([C:7]#[N:8])=[CH:6][N:2]2[N:1]=[CH:15][N:16]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NN1C(=CC(=C1)C#N)C#N
Name
Quantity
22.71 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
43.93 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
105 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
the organic layer was washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by ISCO® chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=NN2C1=CC(=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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